REACTION_CXSMILES
|
C[O:2][C:3]1[C:4]2[CH:11]=[C:10]([O:12][CH2:13][CH2:14][O:15]C(=O)C)[CH:9]=[CH:8][C:5]=2[O:6][CH:7]=1.O.OS(O)(=O)=O.[Na+].[Cl-]>O1CCCC1.C(OCC)(=O)C>[OH:15][CH2:14][CH2:13][O:12][C:10]1[CH:9]=[CH:8][C:5]2[O:6][CH2:7][C:3](=[O:2])[C:4]=2[CH:11]=1 |f:3.4|
|
Name
|
XXII
|
Quantity
|
751 mg
|
Type
|
reactant
|
Smiles
|
COC=1C2=C(OC1)C=CC(=C2)OCCOC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After column filtration (50 g SiO2, n-hexane:ethyl acetate=1:1+1% acetic acid, applied with ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC2=C(OCC2=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |